An In-Depth Technical Guide to (R)-1-Boc-3-methyl-diazepane: Synthesis, Properties, and Applications
An In-Depth Technical Guide to (R)-1-Boc-3-methyl-diazepane: Synthesis, Properties, and Applications
Introduction
(R)-1-Boc-3-methyl-diazepane, with the CAS number 223644-10-8, is a chiral saturated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its rigid, seven-membered diazepane core, combined with the stereocenter at the 3-position and the Boc protecting group, makes it a valuable building block for the synthesis of complex molecular architectures. The diazepine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[2] This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the applications of (R)-1-Boc-3-methyl-diazepane for researchers and scientists in the field of drug discovery.
Chemical and Physical Properties
(R)-1-Boc-3-methyl-diazepane is typically a solid at room temperature and requires storage at 2-8°C in an inert atmosphere, protected from light.[1][3] The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for one of the amine functionalities, allowing for selective reactions at the unprotected secondary amine. This strategic protection is fundamental to its utility as a synthetic intermediate.
| Property | Value | Source |
| CAS Number | 223644-10-8 | [1] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.30 g/mol | [1] |
| Appearance | Solid | [4] |
| Purity | ≥98% | [1] |
| Storage | 4°C, protect from light | [1] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [1] |
| logP | 1.6053 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| SMILES | O=C(OC(C)(C)C)N1CCCNC1 | [1] |
Synthesis of (R)-1-Boc-3-methyl-diazepane
A practical and scalable synthesis for the enantiomer, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, has been developed, which serves as a key intermediate for the Rho-kinase inhibitor K-115. This methodology can be adapted to synthesize the (R)-enantiomer by starting with the corresponding (S)-configured precursor. The key transformation is an intramolecular Fukuyama-Mitsunobu cyclization of a nosyl-protected diamino alcohol.
Synthetic Workflow
The synthesis commences with commercially available (S)-2-aminopropan-1-ol to yield the (R)-configured final product. The workflow involves nosyl protection of the primary amine, followed by alkylation with a protected aminoalkyl halide, deprotection, Boc protection, and finally, the key intramolecular cyclization.
Caption: Synthetic workflow for (R)-1-Boc-3-methyl-diazepane.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of the (S)-enantiomer and outlines the key steps for preparing (R)-1-Boc-3-methyl-diazepane.[5]
Step 1: Nosyl Protection of (S)-2-aminopropan-1-ol
-
Rationale: The 2-nitrobenzenesulfonyl (nosyl) group is employed as a protecting group for the primary amine. The nosyl group is stable under various reaction conditions and can be readily cleaved under mild conditions, making it ideal for this multi-step synthesis.
-
Procedure:
-
Dissolve (S)-2-aminopropan-1-ol in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine (TEA), to the solution.
-
Cool the mixture in an ice bath and slowly add a solution of 2-nitrobenzenesulfonyl chloride (NsCl) in DCM.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Work up the reaction by washing with aqueous acid and brine, then dry the organic layer and concentrate to obtain the nosyl-protected amino alcohol.
-
Step 2: N-Alkylation
-
Rationale: This step introduces the second nitrogen atom and the carbon backbone required for the seven-membered ring.
-
Procedure:
-
The nosyl-protected amino alcohol is alkylated with a suitable three-carbon electrophile bearing a protected amino group, such as N-(3-bromopropyl)phthalimide.
-
The reaction is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
-
Step 3: Deprotection of the Second Amine
-
Rationale: Removal of the phthalimide protecting group is necessary to liberate the second amine for the subsequent Boc protection.
-
Procedure:
-
The phthalimide group is cleaved using hydrazine hydrate in a solvent like ethanol, leading to the formation of the free amine.
-
Step 4: Boc Protection
-
Rationale: The newly freed primary amine is protected with a Boc group. This is a crucial step to ensure the regioselectivity of the subsequent cyclization, as the nosyl-protected amine is less nucleophilic.
-
Procedure:
-
The diamine is dissolved in a solvent like DCM.
-
Di-tert-butyl dicarbonate (Boc₂O) is added, often in the presence of a base like TEA.
-
The reaction is stirred at room temperature until the starting material is consumed.
-
Step 5: Intramolecular Fukuyama-Mitsunobu Cyclization
-
Rationale: This is the key ring-forming step. The Fukuyama-Mitsunobu reaction allows for the alkylation of the nosyl-protected sulfonamide with the primary alcohol under mild conditions, forming the diazepane ring.[6][7]
-
Procedure:
-
The Boc-protected linear precursor is dissolved in an appropriate solvent like tetrahydrofuran (THF).
-
Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are added.
-
The reaction is typically stirred at room temperature. The Mitsunobu conditions activate the primary alcohol for intramolecular nucleophilic attack by the nosyl-protected amine.
-
Step 6: Nosyl Deprotection
-
Rationale: The final step is the removal of the nosyl group to yield the desired (R)-1-Boc-3-methyl-diazepane.
-
Procedure:
-
The nosyl group is cleaved using a thiol, such as thiophenol, in the presence of a base like potassium carbonate in a solvent like acetonitrile.[8]
-
Analytical Characterization
Applications in Drug Discovery
(R)-1-Boc-3-methyl-diazepane and its enantiomer are valuable intermediates in the synthesis of pharmacologically active molecules. The (S)-enantiomer is a key building block for the Rho-kinase inhibitor K-115 (Ripasudil).[5][9] Rho-kinase inhibitors are a class of drugs that have shown therapeutic potential in various diseases, including glaucoma, cardiovascular diseases, and neurological disorders. The diazepane scaffold provides a three-dimensional structure that can be functionalized to achieve high affinity and selectivity for specific biological targets. The methyl group at the chiral center can play a crucial role in establishing key interactions with the target protein, thereby influencing the potency and pharmacokinetic properties of the final drug candidate.
Conclusion
(R)-1-Boc-3-methyl-diazepane is a synthetically versatile and pharmaceutically relevant chiral building block. Its synthesis, leveraging a robust intramolecular Fukuyama-Mitsunobu cyclization, allows for the efficient construction of the diazepane core. The strategic use of orthogonal protecting groups (Boc and nosyl) is central to the successful synthesis. The importance of this scaffold is underscored by its incorporation into clinical candidates like Rho-kinase inhibitors, highlighting the continued significance of diazepine derivatives in modern drug discovery. This guide provides a foundational understanding of the chemical properties and synthesis of (R)-1-Boc-3-methyl-diazepane, which will be of value to researchers engaged in the design and synthesis of novel therapeutics.
References
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